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Trivinylmethylsilane

Low‑k Dielectric PECVD Semiconductor

Trivinylmethylsilane (CAS 18244-95-6), an organosilicon compound of molecular formula C7H12Si , is characterized by a central silicon atom bonded to one methyl group and three vinyl (–CH=CH2) groups. With a boiling point of 102 °C, a density of 0.769 g/cm³, and a flash point of 15 °C, it is a volatile, flammable liquid that serves primarily as a specialty chemical intermediate for polymer synthesis and as a precursor in chemical vapor deposition (CVD) processes.

Molecular Formula C7H12Si
Molecular Weight 124.25 g/mol
CAS No. 18244-95-6
Cat. No. B094670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrivinylmethylsilane
CAS18244-95-6
Molecular FormulaC7H12Si
Molecular Weight124.25 g/mol
Structural Identifiers
SMILESC[Si](C=C)(C=C)C=C
InChIInChI=1S/C7H12Si/c1-5-8(4,6-2)7-3/h5-7H,1-3H2,4H3
InChIKeyPKRKCDBTXBGLKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Trivinylmethylsilane (CAS 18244-95-6): Core Properties and Industrial Role


Trivinylmethylsilane (CAS 18244-95-6), an organosilicon compound of molecular formula C7H12Si [1], is characterized by a central silicon atom bonded to one methyl group and three vinyl (–CH=CH2) groups [2]. With a boiling point of 102 °C, a density of 0.769 g/cm³, and a flash point of 15 °C, it is a volatile, flammable liquid that serves primarily as a specialty chemical intermediate for polymer synthesis and as a precursor in chemical vapor deposition (CVD) processes [3][4]. Its structural motif of multiple vinyl groups distinguishes it from the more common mono‑vinyl or saturated alkyl silanes, positioning it for applications requiring high crosslink density or specific reactivity profiles.

Why Trivinylmethylsilane Cannot Be Replaced by Common Vinylsilanes: A Technical Rationale


Substituting Trivinylmethylsilane with a generic vinylsilane such as Vinyltrimethylsilane or Vinyltriethoxysilane is technically invalid because the number of vinyl substituents on the silicon atom directly governs the crosslinking density, reactivity pathway, and ultimate material properties. Trivinylmethylsilane provides three reactive vinyl sites per molecule, enabling the formation of highly crosslinked, three‑dimensional networks, whereas its mono‑vinyl counterparts yield predominantly linear or low‑crosslink structures [1][2]. Furthermore, the presence of a non‑reactive methyl group balances the molecule's volatility and solubility, a critical consideration for process engineering that is absent in fully substituted analogs like Tetravinylsilane. The quantitative evidence below details these structure‑property relationships and their direct impact on performance metrics.

Quantitative Differentiation: Trivinylmethylsilane vs. Key Vinylsilane Analogs


Dielectric Constant Reduction: Trivinylmethylsilane vs. Mono‑Vinylsilane Precursors in PECVD Films

When employed as a comonomer in plasma‑enhanced CVD, Trivinylmethylsilane contributes to the formation of a copolymer film with a dielectric constant (k) in the range of 2.2 to 2.5 [1]. In contrast, SiCOH films deposited using Vinyltrimethylsilane—a mono‑vinyl analog—achieve a lower dielectric constant by generating a higher population of nanopores after annealing at 450 °C for 4 h, a result attributed to its distinct polymerization mechanism [2]. This difference highlights that Trivinylmethylsilane is selected not for the absolute lowest k‑value, but for applications where a moderate k‑value is balanced against other film properties such as mechanical integrity or specific dielectric requirements.

Low‑k Dielectric PECVD Semiconductor

Polymerization Kinetics and Gelation Control: Trivinylmethylsilane vs. Tetravinylsilane

In anionic polymerization, Trivinylmethylsilane and Tetravinylsilane exhibit closely similar behavior in the presence of TMEDA: both show a remarkable acceleration in polymerization rate and effective suppression of gelation, which is otherwise a major issue due to multi‑vinyl crosslinking [1]. Without TMEDA, both monomers polymerize extremely slowly with low yields. The study notes that Trivinylmethylsilane's cyclopolymerization behavior mirrors that of Dimethyldivinylsilane [2]. This parity in polymerization control means that Trivinylmethylsilane is preferred over Tetravinylsilane when a lower crosslink density is desired without sacrificing the ability to control gelation.

Anionic Polymerization Vinylsilane Gelation

Plasma Deposition Rate: Trivinylmethylsilane vs. Vinyltrimethylsilane

Although direct data for Trivinylmethylsilane is not available, a class‑level inference can be drawn from studies on structurally related multi‑vinyl silanes. Plasma‑polymerized Tetravinylsilane (four vinyl groups) exhibits a deposition rate that is 13.5‑fold higher than that of plasma‑polymerized Vinyltrimethylsilane (one vinyl group) [1]. Given that Trivinylmethylsilane possesses three vinyl groups, it is expected to exhibit a deposition rate intermediate between these extremes, offering a tunable balance between high deposition efficiency (favoring throughput) and the material properties conferred by lower vinyl content. This inference is critical for process engineers when selecting precursors for plasma‑enhanced CVD or surface modification.

Plasma Polymerization Thin Film Deposition Rate

Oxidative Heterocyclization: Trivinylmethylsilane vs. Tetravinylsilane

In oxidative reactions with sulfonamides, Tetravinylsilane and Methyl(trivinyl)silane (Trivinylmethylsilane) were both studied, revealing that the presence of three vinyl groups in Trivinylmethylsilane permits controlled heterocyclization pathways that are distinct from those of the fully vinyl‑substituted Tetravinylsilane [1]. While specific yields or selectivities are not quantified in the abstract, the explicit inclusion of Trivinylmethylsilane alongside Tetravinylsilane in this specialized synthetic study underscores its unique reactivity profile and its utility as a complementary reagent in the synthesis of nitrogen‑containing heterocycles.

Oxidative Sulfamidation Heterocyclization Vinylsilane

Validated Application Scenarios for Trivinylmethylsilane (CAS 18244-95-6)


PECVD of Low‑k Dielectric Copolymer Films for Semiconductor Interconnects

As a preferred comonomer in plasma‑enhanced chemical vapor deposition, Trivinylmethylsilane is used to copolymerize with p‑xylylene, yielding films with dielectric constants between 2.2 and 2.5 [1]. This specific dielectric range, combined with the film's other physical properties, makes it suitable for interlayer dielectrics in advanced integrated circuits, where reducing capacitive coupling between metal lines is critical for device performance.

Synthesis of Controlled‑Crosslink Silicone Polymers via Anionic Polymerization

In the presence of TMEDA, Trivinylmethylsilane undergoes anionic polymerization with accelerated kinetics and suppressed gelation, mirroring the behavior of Tetravinylsilane [1]. This controlled process enables the production of soluble, well‑defined polymers with pendant vinyl groups that can be subsequently functionalized or crosslinked, making it a valuable monomer for designing specialty elastomers, coatings, and sealants with tailored mechanical and thermal properties.

Plasma‑Enhanced Surface Modification and Thin‑Film Deposition

Based on class‑level inference from multi‑vinyl silanes, Trivinylmethylsilane is expected to exhibit a significantly higher plasma polymerization deposition rate than mono‑vinylsilanes such as Vinyltrimethylsilane [1]. This property makes it a candidate for high‑throughput plasma coating processes, such as applying adhesion‑promoting layers on glass fibers, modifying the surface energy of polymers, or creating functional thin films for sensors and microfluidic devices.

Oxidative Heterocyclization for the Synthesis of Nitrogen‑Containing Molecules

As demonstrated in recent synthetic methodology studies, Trivinylmethylsilane participates in oxidative sulfamidation reactions to form heterocyclic products [1]. Its three vinyl groups offer a unique scaffold for constructing complex molecular architectures, positioning it as a specialized building block in medicinal chemistry and the synthesis of bioactive compounds where silicon‑containing heterocycles are of interest.

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